magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide
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Overview
Description
Magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide is a complex organomagnesium compound that features a thiophene-based structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics
Preparation Methods
The synthesis of magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide typically involves the reaction of a thiophene derivative with a magnesium halide. The process can be carried out under inert conditions to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the thiophene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring system can engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the magnesium ion can coordinate with various biological molecules, affecting their function .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives like:
- 2,5-Dibromothiophene
- 2-Decylthiophene
- 5-(2H-thiophen-2-id-5-yl)thiophene-2-carboxylic acid
Compared to these compounds, magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide is unique due to its specific substitution pattern and the presence of a magnesium ion, which imparts distinct chemical and physical properties .
Properties
CAS No. |
627546-23-0 |
---|---|
Molecular Formula |
C22H27BrMgS3 |
Molecular Weight |
491.9 g/mol |
IUPAC Name |
magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide |
InChI |
InChI=1S/C22H27S3.BrH.Mg/c1-2-3-4-5-6-7-8-9-11-18-13-14-21(24-18)22-16-15-20(25-22)19-12-10-17-23-19;;/h10,12-16H,2-9,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
BGOYVXVBHFSNEB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=[C-]S3.[Mg+2].[Br-] |
Origin of Product |
United States |
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